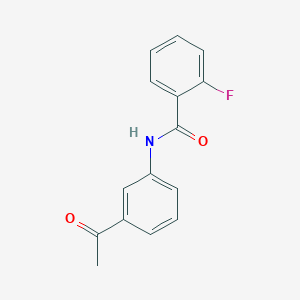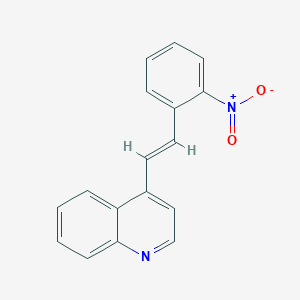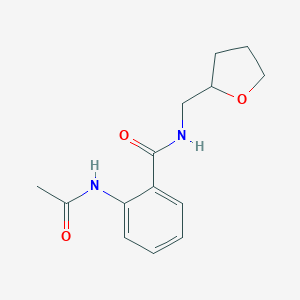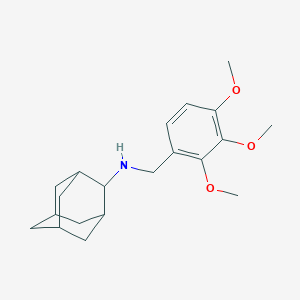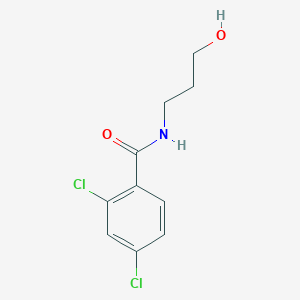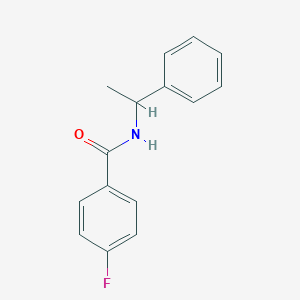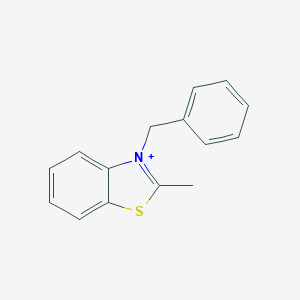
3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one, also known as FMT, is a synthetic compound that belongs to the thiazolidinone family. It is a heterocyclic organic compound that contains a thiazolidine ring and a ketone group. FMT has gained much attention in scientific research due to its potential applications in the medicinal and pharmaceutical fields.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has also been found to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell signaling pathways that regulate cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects
3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting anti-apoptotic proteins. 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and suppressing the expression of cell cycle regulatory proteins. Additionally, 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. It can be easily synthesized through a multistep process, and its stability allows for long-term storage and use. 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one also exhibits low toxicity, making it a safe compound to use in in vitro and in vivo experiments. However, 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one also has some limitations, including its solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one may exhibit off-target effects, which can complicate data interpretation.
Direcciones Futuras
For 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one research include investigating its efficacy in combination with other drugs, exploring its use in different types of cancer, and elucidating its mechanism of action.
Métodos De Síntesis
3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one can be synthesized through a multistep process involving the reaction of 4-fluoroaniline and 4-methoxybenzaldehyde with thiosemicarbazide, followed by the cyclization of the resulting intermediate with acetic anhydride. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. It has been found to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has also been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Additionally, 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has been investigated for its potential use in the treatment of type 2 diabetes mellitus, as it has been found to improve insulin sensitivity and glucose uptake in adipocytes.
Propiedades
Nombre del producto |
3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C16H14FNO2S |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H14FNO2S/c1-20-14-8-2-11(3-9-14)16-18(15(19)10-21-16)13-6-4-12(17)5-7-13/h2-9,16H,10H2,1H3 |
Clave InChI |
DRRUCDHMJYXWIK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2N(C(=O)CS2)C3=CC=C(C=C3)F |
SMILES canónico |
COC1=CC=C(C=C1)C2N(C(=O)CS2)C3=CC=C(C=C3)F |
Solubilidad |
35.2 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



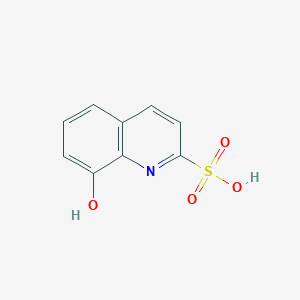
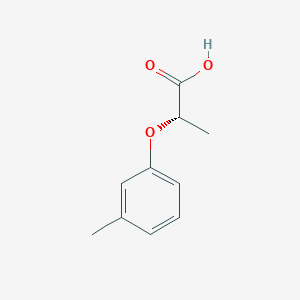
![N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261478.png)



